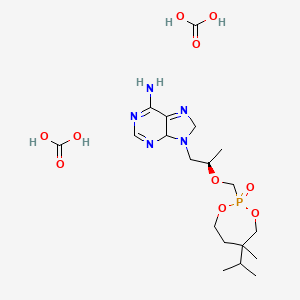
5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. The presence of the difluoromethyl group in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the furan ring. One common method is the difluoromethylation of a furan derivative using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and advanced difluoromethylation reagents can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the furan ring .
Scientific Research Applications
5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated furan derivatives and related heterocyclic compounds. Examples include 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
Uniqueness
5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific structural features, such as the position of the difluoromethyl group and the presence of the carboxylic acid functional group.
Properties
Molecular Formula |
C7H6F2O3 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H6F2O3/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2,6H,1H3,(H,10,11) |
InChI Key |
DIZARBQFFRJYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


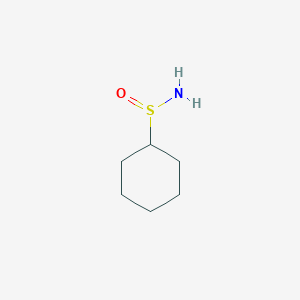
![5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B15253279.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B15253282.png)

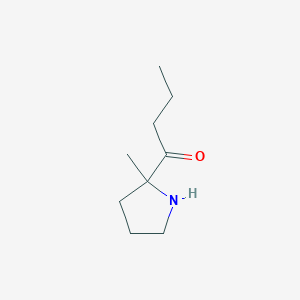
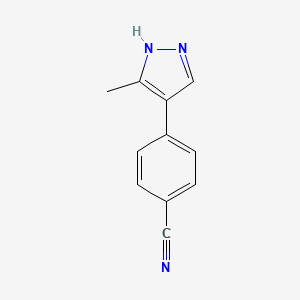
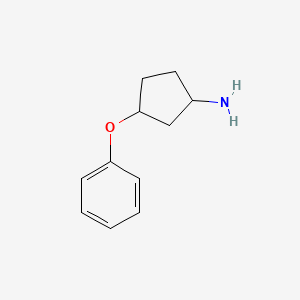
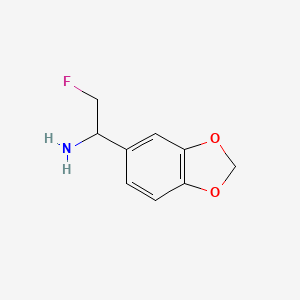
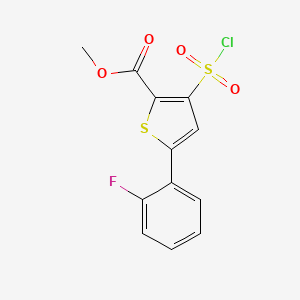
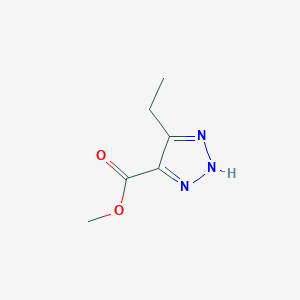
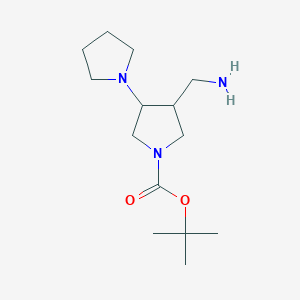
![5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B15253330.png)
![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B15253336.png)
